4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1259057-13-0
VCID: VC3412017
InChI: InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)
SMILES: CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

CAS No.: 1259057-13-0

Cat. No.: VC3412017

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid - 1259057-13-0

Specification

CAS No. 1259057-13-0
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name 4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)
Standard InChI Key WHKTVMFCLHPCHO-UHFFFAOYSA-N
SMILES CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
Canonical SMILES CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2

Introduction

Structure and Chemical Properties

Molecular Structure

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid features a morpholine ring as its core structure, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The compound has four key substituents: a methyl group at position 4, a phenyl group at position 3, a carboxylic acid group at position 2, and a carbonyl (oxo) group at position 5 of the morpholine ring. This particular arrangement of functional groups contributes to its unique chemical properties and potential applications in organic chemistry and pharmaceutical research.

The structural characteristics of this compound can be compared to 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, which differs only in having an ethyl group instead of a methyl group at position 4. The presence of the phenyl group at position 3 likely contributes to the compound's lipophilicity and potential for π-π interactions with biological targets, which could be significant for its potential pharmacological properties.

Physical and Chemical Properties

Based on its structural features and related compounds, 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is expected to have the following properties:

PropertyValueNotes
Molecular FormulaC12H13NO4Containing carbon, hydrogen, nitrogen, and oxygen
Molecular WeightApproximately 235 g/molEstimated based on structural elements
Physical StateLikely a crystalline solidCommon for morpholine carboxylic acids
SolubilityPartially soluble in polar organic solvents; limited water solubilityDue to both polar and non-polar moieties
Acid-Base PropertiesAcidic due to carboxylic acid groupCapable of forming salts with bases
StabilityStable under standard conditionsMay be sensitive to strong oxidizing or reducing agents

The compound's carboxylic acid group imparts acidic properties, allowing it to participate in acid-base reactions and form salts with appropriate bases. The presence of both polar (carboxylic acid, carbonyl) and non-polar (phenyl, methyl) groups gives the molecule amphiphilic characteristics, which could influence its solubility behavior in various solvents.

Synthesis and Reactions

Key Reaction Mechanisms

Based on the reactivity of similar morpholine derivatives, 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid may participate in various chemical reactions:

  • Esterification reactions involving the carboxylic acid group, similar to what is observed in methyl 3-oxo-4-phenylmorpholine-2-carboxylate

  • Amidation reactions to form corresponding amides

  • Reduction of the carbonyl group

  • Substitution reactions at various positions of the morpholine ring

  • Potential for ring-opening reactions under specific conditions

The carboxylic acid functionality makes this compound versatile for further derivatization, potentially allowing it to serve as a precursor for more complex molecules with diverse applications in organic synthesis and medicinal chemistry.

Biological Activities and Applications

Research Applications

Beyond potential pharmaceutical applications, 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid may serve important research functions:

  • As a building block for synthesizing more complex molecules with specific properties or activities

  • As a reagent in diverse organic reactions, particularly those requiring carboxylic acid functionality

  • In structure-activity relationship studies to understand how structural modifications affect biological activity

  • As a model compound for investigating reaction mechanisms involving morpholine derivatives

The compound's versatility makes it potentially valuable in both academic research and industrial applications focused on developing new chemical entities with specific properties and functions.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding how 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid relates to similar compounds can provide insights into its potential properties and activities:

CompoundKey Structural DifferencesPotential Impact on Properties
4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acidEthyl vs. Methyl at position 4Slightly increased lipophilicity; potentially altered binding properties
Methyl 3-oxo-4-phenylmorpholine-2-carboxylateEster vs. Acid; different position of oxo and phenyl groupsDifferent reactivity profile; altered hydrogen bonding potential
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acidFuran vs. Morpholine ring; absence of phenyl groupSignificantly different physicochemical properties and potential biological activities

These structural relationships help to predict how modifications to the core structure might affect the compound's physical, chemical, and potential biological properties. The presence of the methyl group rather than an ethyl group at position 4, for example, would likely result in slightly reduced lipophilicity compared to 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid.

Structure Modification Effects

Systematic modifications to the structure of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid could produce compounds with altered properties:

Understanding these structure-modification relationships is crucial for rational design of new compounds with targeted properties for specific applications in organic synthesis or medicinal chemistry.

Analytical Methods

Characterization Techniques

Several analytical techniques would be appropriate for characterizing 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information about the arrangement of hydrogen and carbon atoms

  • Infrared (IR) Spectroscopy: Would identify functional groups, particularly the carboxylic acid (C=O stretch) and morpholine ring vibrations

  • Mass Spectrometry (MS): Would confirm molecular weight and provide fragmentation patterns useful for structural confirmation

  • X-ray Crystallography: If crystals can be obtained, would provide definitive three-dimensional structural information

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for separation from related compounds

These techniques would be essential for confirming the structure, purity, and properties of synthesized 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid.

Identification Methods

For identification and quantification of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid in various matrices, several methods might be employed:

  • Chromatographic methods (HPLC, GC) coupled with appropriate detection systems (UV, MS)

  • Spectroscopic identification using reference standards

  • Chemical reactivity tests specific to carboxylic acids and morpholine derivatives

  • Computational methods to predict and compare spectral data

The choice of identification method would depend on the specific research context, available equipment, and the complexity of the matrix in which the compound needs to be identified.

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